2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N,N-dimethylacetamide
Description
Properties
IUPAC Name |
N-(2,4-dichloro-5-propan-2-yloxyphenyl)-2-[2-(dimethylamino)-2-oxoethyl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3S/c1-9(2)22-13-6-12(10(16)5-11(13)17)18-14(20)7-23-8-15(21)19(3)4/h5-6,9H,7-8H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLAWFAFFWSFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)CSCC(=O)N(C)C)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N,N-dimethylacetamide (CAS No. 341964-50-9) is a synthetic organic molecule that has gained attention in medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
- Molecular Formula : C14H18Cl2N2O3S
- Molecular Weight : 365.28 g/mol
- Boiling Point : 572.3 ± 50.0 °C (predicted)
- Density : 1.336 ± 0.06 g/cm³ (predicted)
- pKa : 11.30 ± 0.70 (predicted)
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro:
- Cytotoxicity Assays : Studies using various cancer cell lines have shown that the compound induces apoptosis, leading to cell death in a dose-dependent manner.
- Antimicrobial Activity : The compound has been tested against several bacterial strains, demonstrating inhibitory effects comparable to established antibiotics.
| Study Type | Cell Line/Organism | Observed Effect |
|---|---|---|
| Cytotoxicity | HeLa (cervical cancer) | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | Inhibition of bacterial growth |
In Vivo Studies
Limited in vivo studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:
- Animal Models : In murine models, the compound showed promising results in reducing tumor size and improving survival rates when administered at therapeutic doses.
Case Studies
Several case studies highlight the potential clinical applications of this compound:
- Cancer Treatment : A study involving a combination therapy with this compound and traditional chemotherapeutics showed enhanced efficacy and reduced side effects in patients with resistant tumors.
- Infection Control : A case report documented the successful treatment of a severe bacterial infection using this compound as part of a multi-drug regimen.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to analogs with modifications in the linker group, aromatic substituents, or acetamide side chains. Below is a detailed comparison:
Structural Modifications and Physicochemical Properties
Functional Group Impact
- Linker Oxidation State :
- Aromatic Substituents :
- Isopropoxy : Balances lipophilicity and steric hindrance.
- Methoxyethoxy (CAS 341965-06-8) : Improves aqueous solubility but may increase metabolic vulnerability.
- Fluorine-substituted analogs () : Fluorine enhances metabolic stability and target affinity .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N,N-dimethylacetamide, and how can reaction conditions be optimized?
- The synthesis involves sequential coupling of sulfanyl and acetamide moieties. Key steps include:
- Thiol-ene coupling : Reaction of 2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl mercaptan with N,N-dimethylacetamide derivatives under inert conditions.
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility and reaction efficiency .
- Temperature control : Maintaining 60–80°C prevents side reactions like oxidation of the sulfanyl group .
- Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants to minimize byproducts .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the presence of the isopropoxy group (δ 1.2–1.4 ppm for methyl protons) and sulfanyl linkage (δ 3.2–3.5 ppm for SCH₂) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately confirms molecular weight (e.g., [M+H]⁺ peak at m/z 445.08) .
- Infrared (IR) Spectroscopy : Detects carbonyl stretching (~1650 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across studies involving this compound?
- Controlled replication : Standardize assay protocols (e.g., cell line selection, incubation time) to reduce variability .
- Metabolite profiling : Use HPLC-MS to identify degradation products or metabolites that may interfere with activity measurements .
- Statistical rigor : Apply multivariate analysis to distinguish between experimental noise and true biological effects .
Q. What experimental design principles should guide environmental fate studies for this compound?
- Compartmental analysis : Assess partitioning into water, soil, and biota using OECD Test Guideline 307 (biodegradation) and 106 (adsorption-desorption) .
- Longitudinal sampling : Track abiotic transformations (e.g., hydrolysis under varying pH) and photodegradation in simulated sunlight .
- Ecotoxicology models : Use Daphnia magna or Danio rerio (zebrafish) to evaluate acute/chronic toxicity thresholds .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Electrophilic centers : The sulfanyl group acts as a leaving site, while the acetamide carbonyl stabilizes transition states via resonance .
- Steric effects : Bulky substituents (e.g., isopropoxy) slow reaction kinetics with larger nucleophiles (e.g., Grignard reagents) .
- Solvent polarity : Polar solvents stabilize charge separation during SN2 mechanisms, enhancing reaction rates .
Q. How can computational methods predict this compound’s pharmacokinetic properties?
- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
- QSAR models : Correlate logP values (~2.8) with membrane permeability and bioavailability .
- ADMET prediction : Tools like SwissADME estimate half-life, volume of distribution, and potential drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
